Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate
Description
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS 130613-19-3) is a halogenated quinoline derivative characterized by a hydroxy group at position 4, two chlorine atoms at positions 5 and 7, and a methyl ester at position 2. Its molecular formula is C₁₁H₇Cl₂NO₃, with a molecular weight of 272.09 g/mol . Quinoline derivatives like this are often explored in pharmaceutical research due to their structural versatility .
Properties
IUPAC Name |
methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDFGYHUHRIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563517 | |
| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130613-19-3 | |
| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate typically involves the condensation of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
MDQ is utilized as a precursor for synthesizing various quinoline derivatives. Its ability to undergo multiple chemical transformations makes it valuable in organic synthesis.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Quinone derivatives |
| Reduction | NaBH4, LiAlH4 | Dihydroquinoline derivatives |
| Substitution | NaNH2, Grignard reagents | Substituted quinoline derivatives |
Biological Applications
MDQ has been investigated for its potential antimicrobial and antiviral properties. Studies have shown that it can inhibit the replication of various pathogens, making it a candidate for therapeutic development.
- Antimicrobial Activity : Research indicates that MDQ exhibits comparable efficacy to standard antibiotics like ciprofloxacin against resistant bacterial strains.
- Antiviral Activity : A study by Rbaa et al. demonstrated that MDQ effectively inhibits Hepatitis B Virus (HBV) replication in vitro, suggesting its potential as a therapeutic agent against viral infections .
Medical Applications
MDQ's anticancer properties have gained attention, with studies revealing its ability to inhibit the proliferation of cancer cell lines through mechanisms such as disrupting c-Myc/Max/DNA complex formation.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A-549 | Low micromolar range |
| MCF-7 | Low micromolar range |
| HeLa | Low micromolar range |
In one notable study, MDQ demonstrated significant antiproliferative effects on multiple cancer cell lines with minimal cytotoxicity towards normal cells .
Anticancer Activity
A peer-reviewed study highlighted MDQ's inhibition of cell growth across several cancer lines while maintaining low toxicity to normal cells. The IC50 values were notably lower than those of conventional chemotherapeutic agents.
Hepatitis B Virus Inhibition
In vitro studies showed that MDQ could inhibit HBV replication effectively, positioning it as a potential candidate for antiviral therapies targeting hepatitis.
Antibacterial Efficacy
In comparative studies against various bacterial strains, MDQ matched the efficacy of established antibiotics, indicating its utility in treating antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences and properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate and its analogs:
Key Comparative Insights
Substituent Effects: Halogens: Chlorine atoms at positions 5 and 7 (target compound) increase electron deficiency in the quinoline ring, enhancing reactivity toward nucleophilic substitution. Hydroxy vs. Alkoxy Groups: The 4-hydroxy group in the target compound enables hydrogen bonding and acidity (pKa ~8–10), while methoxy (e.g., 4-Chloro-5,7-dimethoxyquinoline) or benzyloxy groups reduce polarity and increase lipophilicity .
Ester Group Variations :
- Methyl vs. Ethyl Esters : The ethyl ester in CAS 157848-08-3 has a higher molecular weight (286.11 vs. 272.09) and greater lipophilicity, which may influence membrane permeability in biological systems. Methyl esters are generally more prone to hydrolysis than ethyl esters .
Biological Activity
Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (MDQ) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of MDQ, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various studies and data tables.
MDQ is characterized by its chloro and hydroxy substituents on the quinoline ring, which enhance its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and substitution, leading to the formation of quinone derivatives and other substituted quinoline compounds.
The mechanism of action typically involves the inhibition of specific enzymes or interference with microbial DNA replication. For instance, derivatives of 4-hydroxyquinoline have been shown to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication .
Antimicrobial Activity
MDQ has demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its potency:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Strong against Gram-negative |
| Staphylococcus aureus | 5.64 | Moderate activity |
| Candida albicans | 16.69 | Moderate antifungal activity |
Studies have shown that MDQ exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted in strains resistant to conventional antibiotics .
Antiviral Activity
Research into the antiviral potential of MDQ has highlighted its ability to inhibit viral replication. For example, molecular docking studies suggest that MDQ derivatives can act as potent inhibitors of Hepatitis B virus (HBV) replication. In vitro studies confirmed high inhibition rates at concentrations around 10 µM .
Another study demonstrated that certain quinoline derivatives exhibited significant inhibitory effects against dengue virus serotype 2 (DENV2), showcasing MDQ's potential in antiviral drug development . The following table summarizes the antiviral activity:
| Virus | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Hepatitis B Virus | 10 | >100 | >10 |
| Dengue Virus | 3.03 | 16.06 | 5.30 |
Anticancer Activity
MDQ and its derivatives have also been investigated for their anticancer properties. The compound has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including the disruption of c-Myc/Max/DNA complex formation, which is crucial for cancer cell survival .
In one study, the antiproliferative effects were assessed on multiple cancer cell lines, revealing that MDQ had an IC50 value in the low micromolar range, indicating significant potential as a chemotherapeutic agent.
Case Studies
- Hepatitis B Virus Inhibition : A study conducted by Rbaa et al. focused on synthesizing and evaluating various quinoline derivatives, including MDQ. The results indicated that these compounds effectively inhibited HBV replication in vitro, suggesting their potential as therapeutic agents against viral infections .
- Antibacterial Efficacy : In a comparative study against multiple bacterial strains, MDQ was found to have comparable efficacy to standard antibiotics like ciprofloxacin. The study highlighted its potential use in treating resistant infections .
- Anticancer Properties : Research published in a peer-reviewed journal demonstrated that MDQ inhibited cell growth in several cancer lines with minimal cytotoxicity towards normal cells, making it a promising candidate for further development in cancer therapy .
Q & A
Basic Research Question
- ¹H NMR : Key signals include aromatic protons (δ 6.95–7.13 ppm for quinoline hydrogens) and methoxy groups (δ 3.65 ppm, singlet) . Splitting patterns help confirm substitution positions (e.g., coupling constants for adjacent Cl substituents).
- IR Spectroscopy : Peaks at ~1700–1730 cm⁻¹ indicate ester (C=O) and hydroxyl (O–H) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns (e.g., loss of COOCH₃) validate the structure .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during high-temperature reactions .
- Storage : Keep in sealed containers under dry, inert conditions (N₂ atmosphere) to prevent hydrolysis of the ester group .
- Spill management : Neutralize with dry sand or non-flammable absorbents; avoid water to prevent dispersion .
How can density functional theory (DFT) be applied to predict electronic properties and reactivity?
Advanced Research Question
DFT studies (e.g., B3LYP/6-31G* level) model the compound’s electronic structure:
- HOMO-LUMO gaps : Predict charge-transfer behavior and redox activity .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient quinoline ring due to Cl substituents) .
- Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments .
What mechanistic insights exist for the cyclization step in its synthesis?
Advanced Research Question
The AlCl₃-catalyzed cyclization proceeds via:
Coordination : AlCl₃ activates the chloroacetyl group, facilitating intramolecular nucleophilic attack by the quinoline nitrogen.
Ring closure : Formation of the quinoline core with concurrent elimination of HCl .
Rearomatization : Loss of protons restores aromaticity, stabilized by electron-withdrawing Cl groups.
Kinetic studies (e.g., monitoring by GC-MS) can validate intermediate formation .
How can crystallographic data resolve ambiguities in molecular conformation?
Advanced Research Question
- Single-crystal X-ray diffraction : SHELXL refinement () determines bond lengths (e.g., C–Cl = ~1.73 Å) and dihedral angles, confirming the planar quinoline system .
- Intermolecular interactions : Weak C–H⋯π and hydrogen bonds (e.g., C–H⋯O) influence packing motifs and stability .
- Twinned data : Use SHELXD for structure solution if crystals exhibit twinning or disorder .
What strategies improve solubility for biological assays without altering activity?
Advanced Research Question
- Co-solvents : Use DMSO:water mixtures (≤5% DMSO) to maintain compound integrity .
- Derivatization : Temporarily protect the hydroxyl group (e.g., acetylation) to enhance aqueous solubility .
- Micellar systems : Encapsulate in PEG-based surfactants for in vitro testing .
How do substituents (Cl, OCH₃) influence the compound’s bioactivity?
Advanced Research Question
- Chlorine atoms : Increase lipophilicity and membrane permeability; meta/para Cl positions enhance steric interactions with target proteins .
- Methoxy group : Modulates electronic effects (e.g., resonance donation) and hydrogen-bonding capacity .
- Structure-activity relationships (SAR) : Compare analogs (e.g., ethyl vs. methyl esters) via in silico docking (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
